[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile
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Overview
Description
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a useful research compound. Its molecular formula is C13H9N5OS and its molecular weight is 283.31. The purity is usually 95%.
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Scientific Research Applications
Anticoronavirus and Antitumoral Activity
- A study by Jilloju et al. (2021) explored derivatives of the (8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile compound, focusing on their in vitro anticoronavirus and antitumoral activity. These derivatives demonstrated potential both as antiviral and antitumoral agents, with particular emphasis on the modulation of biological properties by structural variations on the phenyl moiety (Jilloju et al., 2021).
Novel Synthesis Methods
- Lee et al. (1989) developed a novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazines, which are structurally related to the compound . This method was noted for its simplicity and good yield, highlighting advancements in the synthesis of such complex molecules (Lee et al., 1989).
Anticancer and Antimicrobial Activities
- The synthesis and evaluation of derivatives of the compound for anticancer and antimicrobial activities were explored by Saundane and Manjunatha (2016). They synthesized various derivatives, including those containing 1,2,4-triazole, which were then tested for their potential health benefits (Saundane & Manjunatha, 2016).
Antiviral Properties Against Hepatitis-A Virus
- A study conducted by Shamroukh and Ali (2008) involved the preparation of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives, which displayed promising antiviral activity against hepatitis-A virus (HAV), demonstrating the compound's potential in virology research (Shamroukh & Ali, 2008).
Anticonvulsant Activity
- Kelley et al. (1995) synthesized derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, closely related to the compound , and tested them for anticonvulsant activity. Some of these compounds showed potent effects against seizures, indicating potential applications in neuroscience (Kelley et al., 1995).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit anti-tumor activity against various cancer cell lines . They are also known to inhibit c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability and pharmacokinetics of the compound.
Result of Action
Related compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile are not well-documented in the literature. Related triazolothiadiazine compounds have been shown to interact with a variety of enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to exhibit cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound is not well-understood. Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time, including issues related to stability and degradation .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are currently unknown. Related compounds have been shown to exhibit varying effects at different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. Related compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHMQHZUIWQZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.